3-(3-Methoxy-3-oxopropanesulfonamido)benzoicacid

Description

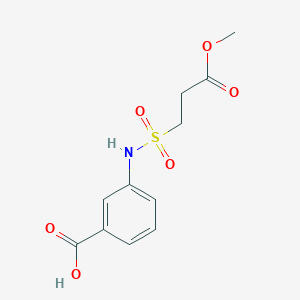

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO6S It is characterized by the presence of a benzoic acid moiety substituted with a methoxy-oxopropanesulfonamido group

Properties

IUPAC Name |

3-[(3-methoxy-3-oxopropyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-18-10(13)5-6-19(16,17)12-9-4-2-3-8(7-9)11(14)15/h2-4,7,12H,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKKQPOTPIEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with methoxy-oxopropanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the oxopropanesulfonamido moiety can be reduced to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-carboxy-3-oxopropanesulfonamido)benzoic acid.

Reduction: Formation of 3-(3-methoxy-3-hydroxypropylsulfonamido)benzoic acid.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid methyl ester

- 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid ethyl ester

- 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid propyl ester

Uniqueness

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfonamido groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C12H15NO5S

- Molecular Weight : 287.32 g/mol

Biological Activities

The biological activities of 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid have been investigated in various studies, highlighting its potential in several therapeutic areas.

1. Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The results demonstrated that the compound induced apoptosis and inhibited cell proliferation, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A2780 | 25 | Inhibition of tubulin polymerization |

| A2780/RCIS | 30 | Cell cycle arrest at G2/M phase |

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies indicate that 3-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid possesses antimicrobial properties, effective against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It halts the cell cycle at the G2/M phase, preventing cancer cells from proliferating.

- Cytokine Modulation : Inhibition of inflammatory cytokines contributes to its anti-inflammatory properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer types, with detailed flow cytometry analyses confirming apoptosis induction .

- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced swelling and pain indicators, supporting its use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.